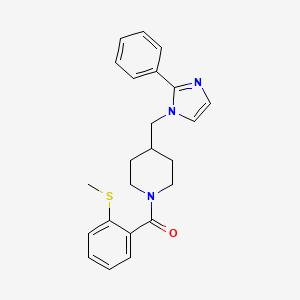

(2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-28-21-10-6-5-9-20(21)23(27)25-14-11-18(12-15-25)17-26-16-13-24-22(26)19-7-3-2-4-8-19/h2-10,13,16,18H,11-12,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPOPXLUUFVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, with a molecular formula of C23H25N3OS and a molecular weight of 391.5 g/mol, has emerged as a significant subject of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring linked to an imidazole moiety and a methylthio-substituted phenyl group. The IUPAC name is (2-methylsulfanylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The following sections summarize key findings related to its biological activity.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. A study evaluated the antiproliferative effects of related compounds on melanoma and prostate cancer cell lines, revealing that modifications in the chemical structure significantly influenced activity levels. Specifically, compounds with similar scaffolds demonstrated IC50 values below 10 μM against several cancer types, indicating potent anticancer effects .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| Melanoma (A375) | < 10 | Significant antiproliferative activity observed |

| Prostate (LNCaP) | < 10 | Effective against hormone-sensitive prostate cancer |

| Breast (MDA-MB-231) | 1.0 | Induces apoptosis and enhances caspase activity |

The mechanisms through which this compound exerts its anticancer effects include:

- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : The compound has been shown to enhance caspase-3 activity, which is crucial for the execution phase of apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to (2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone:

- Study on Melanoma Cells : A series of imidazole derivatives were tested against melanoma cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 μM .

- Breast Cancer Research : In vitro studies on MDA-MB-231 cells revealed that certain derivatives induced morphological changes consistent with apoptosis at concentrations as low as 1 μM. This was corroborated by increased caspase activity observed at higher concentrations .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen and methylthio group are key sites for nucleophilic displacement:

-

Piperidine alkylation : The secondary amine in the piperidine ring can undergo alkylation. For example, compound 114a (from ) was subjected to a second alkylation to yield analogs like 109 via SN2 mechanisms (Scheme 8 in ).

-

Methylthio group substitution : The methylthio (-SMe) group on the phenyl ring can undergo nucleophilic aromatic substitution (NAS) under harsh conditions. Similar thioether derivatives in were modified via Suzuki coupling (Scheme 2) or demethylation to thiophenols (e.g., 16–18 ).

Example Reaction Pathway:

Oxidation-Reduction Reactions

-

Methylthio oxidation : The -SMe group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using mCPBA or H₂O₂. This is analogous to thioether modifications in , where meta-thiol derivatives (17 ) showed enhanced binding affinity.

-

Ketone reduction : The methanone carbonyl can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For instance, aldehyde intermediates in (e.g., 28 ) were reduced to alcohols (29 ) via borohydride agents.

Table 1: Oxidation Pathways

| Site | Reagent | Product | Reference |

|---|---|---|---|

| -SMe | mCPBA | Sulfoxide (-SO-) | |

| Methanone | NaBH₄/EtOH | Secondary alcohol |

Coupling Reactions

The aryl and heteroaryl groups enable cross-coupling:

-

Suzuki-Miyaura coupling : The phenyl-imidazole or methylthiophenyl groups can undergo coupling with boronic acids. In , aryl thioethers (13–15 ) were synthesized via Suzuki reactions (Scheme 2).

-

Buchwald-Hartwig amination : The piperidine nitrogen could participate in Pd-catalyzed C–N bond formation, as seen in for piperazine analogs (Schemes 2–5).

Example Application:

Acid-Base Reactivity

-

Imidazole protonation : The imidazole ring (pKa ~6.9) can be protonated in acidic conditions, altering its electronic properties. This is critical for binding interactions in bioactive analogs (e.g., BRD4 inhibitors in ).

-

Piperidine quaternization : Treatment with alkyl halides or acyl chlorides can generate quaternary ammonium salts, as demonstrated for N-1 alkylated imidazoles in (Schemes 3–4).

Electrophilic Substitution on Imidazole

The 2-phenylimidazole moiety is susceptible to electrophilic attack at the 4- or 5-positions:

-

Halogenation : Chlorination/bromination using NXS (X = Cl, Br) in acetic acid.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, as seen in pyrazole derivatives in .

Table 2: Imidazole Functionalization

| Reaction | Reagent | Position Modified | Example from Literature |

|---|---|---|---|

| Bromination | NBS/AcOH | C4 or C5 | |

| Sulfonation | SO₃/H₂SO₄ | C4 |

Ring-Opening and Rearrangements

-

Piperidine ring-opening : Strong acids or bases may cleave the piperidine ring, though no direct examples exist for this compound. Related piperazine analogs in underwent reductive amination to modify the core (Schemes 4–5).

-

Imidazole ring expansion : Under oxidative conditions, imidazoles can convert to triazines, though this is speculative for the target compound.

Biological Activity and Stability

While not a reaction per se, the compound’s stability in physiological conditions is inferred from analogs:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a broader class of methanone derivatives incorporating piperidine and aromatic heterocycles. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Substituent Effects: The methylthio group in the target compound enhances lipophilicity (LogP ~3.5 estimated) compared to trifluoromethyl substituents (LogP ~2.8), which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Diversity :

- The target’s 2-phenyl-1H-imidazole substituent may engage in π-π stacking or hydrogen bonding, contrasting with the benzoimidazole in compound 65 , which offers extended aromaticity for hydrophobic interactions .

- Pyridin-4-yloxy linkers (–3) introduce conformational rigidity and hydrogen-bond acceptor sites, absent in the target compound’s flexible piperidine-imidazole chain .

Synthetic Feasibility :

- Compound 65 achieved 67% yield via HBTU-mediated coupling, suggesting the target compound’s synthesis could follow similar efficiency .

- Patent examples (–3) emphasize isothiocyanate and pyridinium iodide reagents for introducing aromatic amines, a route less applicable to the target compound’s structure .

Pharmacological Implications

The absence of trifluoromethyl groups may reduce off-target interactions with cytochrome P450 enzymes, a common issue with heavily fluorinated analogs .

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while non-polar solvents (e.g., toluene) improve acylation yields .

- Catalyst optimization : Excess AlCl₃ in Friedel-Crafts reactions can lead to byproducts; stoichiometric control is essential .

Basic Research Question

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example:

- The methylthio group (SCH₃) appears as a singlet at δ ~2.5 ppm in ¹H NMR .

- The piperidine N-CH₂-imidazole linkage shows characteristic splitting (e.g., δ 3.5–4.0 ppm, multiplet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 406.18) and fragmentation patterns .

- Melting Point (MP) : A sharp MP range (e.g., 229–230°C) indicates purity .

Methodological Note : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or crystal packing, requiring DFT simulations for validation .

How can crystallographic data resolve ambiguities in the structural assignment of this compound, and what challenges arise during analysis?

Advanced Research Question

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles. For example, the dihedral angle between the imidazole and phenyl rings (e.g., 45–55°) affects π-π stacking interactions .

- Challenges :

- Crystal growth : Low solubility in common solvents (e.g., DMSO) necessitates vapor diffusion techniques .

- Disorder in flexible groups : The piperidine ring may exhibit conformational disorder, requiring refinement with restraints .

Case Study : A crystallographic study of a related imidazole derivative revealed unexpected tautomerism in the solid state, resolved via Hirshfeld surface analysis .

What strategies are employed to analyze discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

Advanced Research Question

- Validation Workflow :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and calculate NMR shifts .

- Statistical Analysis : Compare calculated vs. experimental shifts via linear regression (R² > 0.95 indicates reliability) .

- Solvent Corrections : Apply PCM models to account for solvent effects (e.g., DMSO-d₆ vs. gas phase) .

Example : A ¹³C NMR shift discrepancy at C-2 of the imidazole (calculated: 148 ppm; observed: 142 ppm) was attributed to hydrogen bonding in the crystal lattice .

How do structural modifications at specific positions (e.g., imidazole C-2 or piperidine N-substituent) affect biological activity, and what in vitro models are used to assess this?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.